molecular formula C9H17N3 B14112689 1-Hexyl-1H-Pyrazol-5-Amine

1-Hexyl-1H-Pyrazol-5-Amine

Cat. No.: B14112689
M. Wt: 167.25 g/mol
InChI Key: BBSYKWZGOJXTJH-UHFFFAOYSA-N
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Description

1-Hexyl-1H-Pyrazol-5-Amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The hexyl group attached to the pyrazole ring enhances its lipophilicity, making it a valuable compound in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexyl-1H-Pyrazol-5-Amine can be synthesized through several methods. One common approach involves the reaction of 1-hexylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The reaction typically proceeds through cyclization and subsequent amination .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Hexyl-1H-Pyrazol-5-Amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and amine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

1-Hexyl-1H-Pyrazol-5-Amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hexyl-1H-Pyrazol-5-Amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 1-Methyl-1H-Pyrazol-5-Amine
  • 1-Ethyl-1H-Pyrazol-5-Amine
  • 1-Propyl-1H-Pyrazol-5-Amine

Comparison: 1-Hexyl-1H-Pyrazol-5-Amine is unique due to its longer hexyl chain, which increases its lipophilicity compared to shorter alkyl-substituted pyrazoles. This property can enhance its interaction with lipid membranes and hydrophobic pockets in proteins, making it a valuable compound in drug design and other applications .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2-hexylpyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-2-3-4-5-8-12-9(10)6-7-11-12/h6-7H,2-5,8,10H2,1H3

InChI Key

BBSYKWZGOJXTJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=CC=N1)N

Origin of Product

United States

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